molecular formula C6H6O6S2 B1222908 Benzene-1,4-disulfonic acid CAS No. 31375-02-7

Benzene-1,4-disulfonic acid

Cat. No.: B1222908
CAS No.: 31375-02-7
M. Wt: 238.2 g/mol
InChI Key: OATNQHYJXLHTEW-UHFFFAOYSA-N
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Description

Benzene-1,4-disulfonic acid is a member of the class of benzenesulfonic acids consisting of benzene carrying two sulfo groups at position 1 and 4 respectively.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31375-02-7

Molecular Formula

C6H6O6S2

Molecular Weight

238.2 g/mol

IUPAC Name

benzene-1,4-disulfonic acid

InChI

InChI=1S/C6H6O6S2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12)

InChI Key

OATNQHYJXLHTEW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O

Other CAS No.

31375-02-7

Pictograms

Corrosive

Synonyms

enzene-1,4-disulfonic acid
Disulf

Origin of Product

United States

Foundational & Exploratory

1,4-Benzenedisulfonic acid vs 1,3-benzenedisulfonic acid isomer comparison

Author: BenchChem Technical Support Team. Date: February 2026

1,4-Benzenedisulfonic Acid vs. 1,3-Benzenedisulfonic Acid

Part 1: Executive Summary & Structural Divergence

In the realm of supramolecular chemistry and drug formulation, the distinction between 1,3-benzenedisulfonic acid (1,3-BDSA) and 1,4-benzenedisulfonic acid (1,4-BDSA) is not merely positional—it is a fundamental divergence in symmetry, lattice energy, and synthetic accessibility.

While 1,3-BDSA represents the thermodynamic sink of direct benzene sulfonation, 1,4-BDSA acts as a high-symmetry "molecular strut" analogous to terephthalic acid. This guide delineates the critical differences between these isomers, providing actionable protocols for their synthesis, separation, and application in pharmaceutical salt selection and Metal-Organic Frameworks (MOFs).

Molecular Architecture & Electronic Profile

The core differentiator lies in molecular symmetry and the resulting dipole moments, which dictate crystal packing and solubility.

Feature1,3-Benzenedisulfonic Acid (meta)1,4-Benzenedisulfonic Acid (para)
Symmetry Point Group

(Bent)

(Linear/Centrosymmetric)
Dipole Moment Non-zero (Polar packing)Zero (Centrosymmetric packing)
Synthetic Origin Direct electrophilic aromatic substitution (SEAr)Indirect (Sandmeyer or Thiol Oxidation)
Key Application High-solubility pharmaceutical saltsMOF linkers (Pillaring agents), Low-solubility salts
Acid Strength Strong Acid (pKa < 0)Strong Acid (pKa < 0)

Scientist's Note: While both are strong acids, the para isomer (1,4) often yields salts with higher lattice energies due to efficient packing facilitated by its


 symmetry. This makes 1,4-BDSA the preferred counter-ion when low solubility (controlled release) is the objective, whereas 1,3-BDSA is superior for disrupting lattice networks to enhance solubility.
Part 2: Synthetic Pathways & The "Meta-Directing" Trap

The synthesis of these isomers illustrates a classic conflict between kinetic/thermodynamic control and substituent directing effects.

1. The Thermodynamic Product: 1,3-BDSA

The sulfonic acid group (


) is a strong electron-withdrawing group (EWG) and a meta-director. Consequently, sulfonation of benzene or benzenesulfonic acid inevitably leads to the 1,3-isomer.
  • Reagent: Oleum (20-65%

    
     in 
    
    
    
    ).
  • Conditions: 160°C – 200°C.

  • Yield: >90% 1,3-isomer.[1]

2. The Elusive Target: 1,4-BDSA

Direct sulfonation cannot produce 1,4-BDSA in high purity due to electronic deactivation at the para position relative to the first sulfonic group. Synthesis requires "chemical trickery"—specifically, the Sandmeyer Reaction or Thiol Oxidation .

Recommended Protocol: The Sandmeyer Route This method ensures regiospecificity by starting with a para-substituted precursor.

  • Precursor: Sulfanilic acid (4-aminobenzenesulfonic acid).

  • Diazotization: React with

    
     at 0°C to form the diazonium salt.
    
  • Substitution: React diazonium species with

    
     and 
    
    
    
    (catalyst) in acetic acid to form 1,4-benzenedisulfonyl chloride.
  • Hydrolysis: Reflux the chloride in water to yield pure 1,4-BDSA.

Synthesis_Logic Benzene Benzene Inter_13 Monosulfonation (Meta-Directing) Benzene->Inter_13 Oleum/Heat Sulfanilic Sulfanilic Acid (4-amino) Inter_Diazo Diazonium Salt (0°C) Sulfanilic->Inter_Diazo NaNO2/HCl Prod_13 1,3-BDSA (Thermodynamic) Inter_13->Prod_13 2nd Sulfonation Prod_14_Cl 1,4-Disulfonyl Chloride Inter_Diazo->Prod_14_Cl SO2/CuCl2 (Sandmeyer) Prod_14 1,4-BDSA (Target) Prod_14_Cl->Prod_14 Hydrolysis

Figure 1: Divergent synthetic pathways. Direct sulfonation yields 1,3-BDSA, while the Sandmeyer route is required for regiospecific 1,4-BDSA synthesis.

Part 3: Analytical Protocol (Separation & Identification)

Distinguishing these isomers requires overcoming their similar acidity. Standard C18 HPLC fails because both elute in the void volume. Mixed-Mode Chromatography (Anion Exchange + Reversed Phase) is the industry standard.

Method: Mixed-Mode HPLC Separation

This protocol utilizes a column with both hydrophobic alkyl chains and terminal ion-exchange groups to differentiate the isomers based on their spatial charge distribution.

  • Column: SIELC Primesep SB or Amaze TR (Mixed-mode Anion Exchange/Reverse Phase).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for equilibration).

    • 2-15 min: 5%

      
       60% B (Linear gradient).
      
  • Detection: UV @ 265 nm.

  • Mechanism:

    • 1,3-BDSA: Elutes earlier. The bent structure has a slightly lower effective hydrophobic surface area interacting with the stationary phase.

    • 1,4-BDSA: Elutes later. The linear symmetry allows better alignment with the alkyl chains of the stationary phase, increasing retention time.

Part 4: Application Case Study – Pharmaceutical Salt Selection

In drug development, selecting the correct benzenedisulfonate isomer is a strategic decision to manipulate the physicochemical properties of an API (Active Pharmaceutical Ingredient).

The Decision Matrix:

  • Use 1,3-BDSA (Edisylate analogue) when the drug is highly crystalline and insoluble. The lower symmetry of the 1,3-anion disrupts crystal packing, increasing lattice free volume and solubility.

  • Use 1,4-BDSA (Terephthalate analogue) when the drug is amorphous or hygroscopic. The high symmetry of the 1,4-anion promotes

    
     stacking and tight crystal packing, improving stability and reducing hygroscopicity.
    

Salt_Selection Start API Candidate (Basic Amine) Check_Sol Problem: Low Solubility? Start->Check_Sol Check_Stab Problem: Amorphous/Unstable? Start->Check_Stab Route_13 Select 1,3-BDSA Check_Sol->Route_13 Yes Route_14 Select 1,4-BDSA Check_Stab->Route_14 Yes Mech_13 Mechanism: Lattice Disruption (Bent Geometry) Route_13->Mech_13 Mech_14 Mechanism: Crystal Packing (Linear Stacking) Route_14->Mech_14

Figure 2: Salt selection decision tree based on API physicochemical deficiencies.

Part 5: Advanced Materials (MOFs)

In Metal-Organic Frameworks, 1,4-BDSA is the sulfonate equivalent of terephthalic acid (BDC). It forms "pillared" layer structures.

  • 1,4-BDSA: Forms linear bridges between metal nodes (

    
    ), creating open channels (1D pores).
    
  • 1,3-BDSA: Forms angular connections, often leading to discrete cages or helical chains rather than open porous networks.

Experimental Insight: When synthesizing MOFs with 1,4-BDSA, use N-methylpyrrolidone (NMP) as a solvent.[2] The sulfonate oxygen atoms coordinate weakly to metals compared to carboxylates; NMP helps solubilize the linker while allowing slow ligand exchange for crystal growth.

References
  • Synthesis & Isomerization

    • Methodology: "Process for the manufacture of 1,3-benzene-disulfonic acid."[1][3][4] US Patent 3097235A.

    • Sandmeyer Route: "Benzenesulfonic Acids and Their Derivatives."[4][5] Ullmann's Encyclopedia of Industrial Chemistry.

  • Chromatographic Separation

    • Mixed-Mode HPLC: "HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids." SIELC Technologies Application Notes.

  • Pharmaceutical Applications

    • Salt Selection: "Pharmaceutical salts: a formulation trick or a clinical conundrum?" British Journal of Cardiology.

    • Counter-ion Effects:[6][7][8] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development.

  • MOF Chemistry

    • 1,4-BDSA Structures: "1,4-Benzenedisulfonic acid as terephthalic acid analogue for the preparation of coordination polymers."[2] Dalton Transactions.

Sources

An In-depth Technical Guide to the Solubility of p-Benzenedisulfonic Acid in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Solubility in the Application of p-Benzenedisulfonic Acid

p-Benzenedisulfonic acid (p-BDSA), also known as benzene-1,4-disulfonic acid, is a potent organic acid characterized by a benzene ring substituted with two sulfonic acid groups at the para positions. This molecular architecture imparts a unique set of physicochemical properties that render it a critical component in a multitude of industrial and research applications. From its use as a catalyst in organic synthesis to its role as an electrolyte in electrochemical applications and a precursor in the synthesis of dyes and pharmaceuticals, the efficacy of p-BDSA is fundamentally governed by its solubility profile.[1]

This in-depth technical guide provides a comprehensive analysis of the solubility of p-benzenedisulfonic acid in both aqueous and organic media. We will delve into the molecular-level interactions that dictate its dissolution, present available quantitative and qualitative data, and offer a robust experimental protocol for the precise determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the solubility characteristics of this versatile compound.

I. Aqueous Solubility of p-Benzenedisulfonic Acid: A Story of Polarity and Dissociation

The defining structural feature of p-benzenedisulfonic acid in the context of aqueous solubility is the presence of two highly polar sulfonic acid (-SO₃H) groups. These groups are exceptionally hydrophilic, readily engaging in strong hydrogen bonding with water molecules. Furthermore, p-benzenedisulfonic acid is a strong acid, with a predicted pKa value in the range of -1.65, indicating that it completely dissociates in aqueous solutions.[1] This dissociation yields a dianionic species, the benzene-1,4-disulfonate ion, and two hydronium ions. The ionic nature of the dissociated form leads to powerful ion-dipole interactions with water molecules, further enhancing its solubility.

Factors Influencing Aqueous Solubility
  • Temperature: The dissolution of most solids in liquids is an endothermic process, meaning that solubility typically increases with temperature. While specific data for the temperature-dependent solubility of p-benzenedisulfonic acid is scarce, it is reasonable to assume a positive correlation between temperature and aqueous solubility. For precise applications, it is crucial to experimentally determine the solubility at the desired operating temperature.

  • pH: As a strong acid, p-benzenedisulfonic acid is fully ionized across a wide pH range. Therefore, its aqueous solubility is expected to be largely independent of pH in acidic, neutral, and moderately alkaline solutions. In highly acidic solutions, the common ion effect from the presence of a high concentration of H⁺ ions might slightly decrease its solubility, but this effect is generally negligible due to its very low pKa.

II. Solubility in Organic Solvents: A Spectrum of Miscibility

The solubility of p-benzenedisulfonic acid in organic solvents is a nuanced interplay between the polar sulfonic acid groups and the nonpolar benzene ring. The "like dissolves like" principle is a valuable guide in predicting its solubility in various organic media.

Polar Organic Solvents

p-Benzenedisulfonic acid exhibits moderate to good solubility in polar organic solvents, particularly those capable of hydrogen bonding.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydroxyl groups that can act as both hydrogen bond donors and acceptors. This allows for effective solvation of the sulfonic acid groups of p-BDSA, leading to moderate solubility.[1] The nonpolar benzene ring, however, limits its miscibility compared to its near-total dissolution in water.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but lack acidic protons. While they can act as hydrogen bond acceptors, their interaction with the sulfonic acid groups is less effective than that of protic solvents. Consequently, the solubility of p-BDSA in these solvents is generally moderate.[1]

Nonpolar Organic Solvents

The solubility of p-benzenedisulfonic acid is significantly lower in nonpolar organic solvents.

  • Nonpolar Aromatic Solvents (e.g., Benzene, Toluene): While the benzene ring of p-BDSA can engage in favorable π-π stacking interactions with these solvents, the highly polar sulfonic acid groups are poorly solvated. This energetic mismatch results in very limited solubility.[1]

  • Nonpolar Aliphatic Solvents (e.g., Hexane, Diethyl Ether): These solvents lack the ability to effectively solvate either the polar sulfonic acid groups or the aromatic ring. As a result, p-benzenedisulfonic acid is practically insoluble in such nonpolar solvents.[1][3]

Summary of p-Benzenedisulfonic Acid Solubility
Solvent ClassRepresentative SolventsQualitative SolubilityPrimary Intermolecular Forces
Aqueous WaterVery HighIon-dipole, Hydrogen bonding
Polar Protic Methanol, EthanolModerateHydrogen bonding, Dipole-dipole
Polar Aprotic Acetone, DMSOModerateDipole-dipole
Nonpolar Aromatic Benzene, TolueneLowvan der Waals, π-π stacking
Nonpolar Aliphatic Hexane, Diethyl EtherVery Low / Insolublevan der Waals

III. Experimental Determination of Solubility: A Self-Validating Protocol

For applications demanding high precision, the experimental determination of solubility is indispensable. The shake-flask method is a widely accepted and robust technique for this purpose. The following protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.

Principle of the Shake-Flask Method

A saturated solution of the solute (p-benzenedisulfonic acid) is prepared in the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, which corresponds to its solubility at that temperature.

Step-by-Step Experimental Protocol
  • Preparation of a Saturated Solution:

    • Add an excess amount of p-benzenedisulfonic acid to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a constant-temperature shaker bath). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant, controlled temperature for a sufficient duration to reach equilibrium. A preliminary study should be conducted to determine the time to equilibrium by analyzing samples at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibrium temperature, preventing precipitation or further dissolution.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents or a suitable hydrophilic filter for aqueous solutions) that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of solute due to adsorption.

  • Quantitative Analysis:

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of a validated analytical method.

    • Determine the concentration of p-benzenedisulfonic acid in the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or titration with a standardized base for aqueous solutions.

    • The analytical method must be validated for linearity, accuracy, precision, and specificity for p-benzenedisulfonic acid in the chosen solvent.

  • Calculation of Solubility:

    • Calculate the original concentration of p-benzenedisulfonic acid in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis A Add excess p-BDSA to solvent B Agitate at constant temperature A->B C Reach equilibrium B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter sample E->F G Dilute sample F->G H Analyze concentration (e.g., HPLC) G->H I Calculate solubility H->I

Caption: Experimental workflow for determining the solubility of p-Benzenedisulfonic acid.

IV. Visualizing the Molecular Interactions

The solubility of p-benzenedisulfonic acid is fundamentally dictated by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates these key interactions.

solubility_interactions cluster_water Aqueous Solution (High Solubility) cluster_organic Organic Solvent (Variable Solubility) pBDSA_aq Benzene-1,4-disulfonate -SO₃⁻ -SO₃⁻ water H₂O pBDSA_aq:f1->water Ion-Dipole pBDSA_aq:f2->water Ion-Dipole water->pBDSA_aq:f0 Hydrogen Bonding pBDSA_org p-Benzenedisulfonic Acid -SO₃H -SO₃H polar_solvent Polar Solvent (e.g., Ethanol) pBDSA_org:f1->polar_solvent Hydrogen Bonding nonpolar_solvent Nonpolar Solvent (e.g., Hexane) pBDSA_org:f0->nonpolar_solvent van der Waals

Caption: Intermolecular forces governing the solubility of p-Benzenedisulfonic acid.

V. Conclusion: A Guide for Practical Application

This technical guide has provided a detailed examination of the solubility of p-benzenedisulfonic acid in both water and organic solvents. Its exceptional aqueous solubility is a direct consequence of its highly polar sulfonic acid groups and its nature as a strong acid. In contrast, its solubility in organic solvents is more varied, with moderate solubility in polar solvents and poor solubility in nonpolar media. For applications requiring precise solubility data, the provided experimental protocol offers a reliable and self-validating methodology. A thorough understanding of these solubility characteristics is paramount for the effective and efficient utilization of p-benzenedisulfonic acid in research and industrial settings.

References

  • Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • LookChem. (n.d.). Benzenesulfonic acid. Retrieved from [Link]

  • Yalkowsky, S. H., & He, Y. (2003).
  • ResearchGate. (2025, August 6). Handbook of Aqueous Solubility Data By Samuel H. Yalkowsky and Yan He. Retrieved from [Link]

  • Solubility of Things. (n.d.). Benzene-1,3-disulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Handbook of Aqueous Solubility Data. Retrieved from [Link]

  • Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Benzenedisulfonic acid. Retrieved from [Link]

Sources

Technical Monograph: Benzene-1,4-disulfonic Acid (CAS 31375-02-7)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzene-1,4-disulfonic acid (CAS 31375-02-7) Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]

Advanced Protocols for Safety, Handling, and Pharmaceutical Application[1][2][3]

Executive Summary

Benzene-1,4-disulfonic acid (CAS 31375-02-7), often abbreviated as 1,4-BDSA, is a potent diprotic organosulfur compound utilized primarily as a strong acid catalyst and a specialized salt-forming agent in pharmaceutical development.[1][2] Unlike its monosulfonated counterpart (benzenesulfonic acid, used to form "besylates"), 1,4-BDSA offers a dianionic scaffold, enabling the formation of 1,4-benzenedisulfonate salts.[1][2][3] This unique structural property allows for the stabilization of varying stoichiometries (1:1 or 2:1 drug-to-acid ratios) and significant modification of Active Pharmaceutical Ingredient (API) solubility profiles.[1][2]

This guide synthesizes critical safety data, physical properties, and experimental frameworks to ensure the safe and effective deployment of 1,4-BDSA in research and industrial settings.

Chemical Identity & Physical Properties

1,4-BDSA is characterized by its high acidity and hygroscopicity.[1][2] It is typically supplied as a crystalline solid which may be hydrated.[2][4] Accurate characterization is fundamental to stoichiometric precision in salt formation.[1][2]

Table 1: Physicochemical Profile
PropertyDataNotes
CAS Number 31375-02-7 Specific to the 1,4-isomer.[1][2][5][6][7][8][9][10]
IUPAC Name Benzene-1,4-disulfonic acidSynonyms: p-Benzenedisulfonic acid.[1][2]
Molecular Formula C₆H₆O₆S₂
Molecular Weight 238.24 g/mol Anhydrous basis.[1][2][3]
Physical State White to light yellow powderHighly hygroscopic/deliquescent.[1][2]
Melting Point 83–84 °CValue may vary significantly with hydration state [1, 2].[1][2]
Acidity (pKa) ~ -1.65 ± 0.50 (Predicted)Strong diprotic acid; fully dissociated in water [1].[1][2][8]
Solubility High (Water, Polar Alcohols)Insoluble in non-polar solvents (Hexane, Ether).[1][2][3]

Safety & Hazard Assessment (GHS Core)

As a strong sulfonic acid, 1,4-BDSA poses severe risks to biological tissue and common laboratory materials.[1][2][3] The following classification is derived from aggregated GHS data.

GHS Classification
  • Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage).[1][2][3]

  • Corrosive to Metals: Category 1 (H290: May be corrosive to metals).[1][2][3]

  • Signal Word: DANGER

Health Hazard Analysis
  • Inhalation: Inhalation of dust or mist causes severe irritation to the upper respiratory tract, potentially leading to chemical pneumonitis.[1][2]

  • Skin/Eye Contact: Immediate, irreversible tissue damage.[1][2] Sulfonic acid burns are insidious; they may not be immediately painful but cause deep tissue necrosis.[1][2]

  • Ingestion: Causes severe burns to the mouth, throat, and stomach.[1][2][3] Perforation of the esophagus is a critical risk.[2]

Risk Management Workflow

The following decision tree outlines the mandatory safety logic for handling 1,4-BDSA.

SafetyWorkflow Start START: Handling 1,4-BDSA FormCheck Assess Physical Form (Solid vs. Solution) Start->FormCheck Solid Solid / Powder FormCheck->Solid Solution Aqueous / Organic Soln FormCheck->Solution Engineering Engineering Controls Solid->Engineering Solution->Engineering SolidAction Weigh in Glovebox or Static-Free Hood Engineering->SolidAction Dust Risk SolnAction Fume Hood Required (Splash Shield) Engineering->SolnAction Vapor/Splash Risk PPE PPE Selection PPE_Req Nitrile + Neoprene Gloves (Double) Face Shield + Goggles Lab Coat (Acid Resistant) PPE->PPE_Req SolidAction->PPE SolnAction->PPE caption Figure 1: Safety Decision Matrix for Benzene-1,4-disulfonic Acid Handling

Technical Application: Pharmaceutical Salt Formation

In drug development, 1,4-BDSA is a valuable tool for "Salt Screening."[1][2] While monosulfonates (besylates) are common, the 1,4-benzenedisulfonate anion provides distinct advantages for specific API challenges.

Mechanism of Action

1,4-BDSA functions as a counterion source.[1][2] Its two sulfonic acid groups (


) can protonate basic nitrogen centers on an API.[1][2][3]
  • Stoichiometric Flexibility: Can form 1:1 salts (hemisalts, where one acid molecule pairs with two API molecules) or 1:2 salts (depending on API basicity).[1][2][3]

  • Solubility Modulation: The high polarity of the disulfonate anion significantly increases the aqueous solubility of hydrophobic APIs compared to chloride or sulfate salts [3].[2][3]

Experimental Protocol: Salt Screening

Objective: Synthesize a crystalline 1,4-benzenedisulfonate salt of a basic API.

  • Stoichiometric Calculation: Determine the molar mass of the API and 1,4-BDSA (238.24 g/mol ). Target a 1:1 and 1:0.5 (Acid:API) molar ratio initially.[1][2][3]

  • Solvent Selection: Dissolve the API in a minimal volume of polar solvent (e.g., Ethanol, Methanol, or THF).[1][2][3]

    • Note: 1,4-BDSA is highly soluble in water and alcohols; avoid non-polar solvents.[1][2][4]

  • Acid Addition:

    • Prepare a stock solution of 1,4-BDSA in the same solvent.[1][2]

    • Add the acid solution dropwise to the API solution at elevated temperature (40–50 °C) to ensure homogeneity.[2][3]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • If no precipitate forms, employ anti-solvent addition (e.g., adding diethyl ether or hexane) or vapor diffusion .[1][2][3]

  • Isolation: Filter the resulting crystals under inert gas (nitrogen) to prevent moisture absorption.

  • Characterization: Verify salt formation via pXRD (Powder X-Ray Diffraction) and DSC (Differential Scanning Calorimetry).

SaltScreening API Basic API Candidate pKa_Check pKa Assessment (Delta pKa > 3?) API->pKa_Check Select_Acid Select 1,4-BDSA pKa_Check->Select_Acid Yes Mix Dissolution & Mixing (Polar Solvent) Select_Acid->Mix Cryst Crystallization (Cooling/Anti-solvent) Mix->Cryst Result 1,4-Benzenedisulfonate Salt Cryst->Result caption Figure 2: Workflow for 1,4-Benzenedisulfonate Salt Synthesis

Handling, Storage, & Stability

Hygroscopicity Management

1,4-BDSA is deliquescent.[1][2][4] Exposure to atmospheric moisture will convert the free flowing powder into a corrosive slurry.[2]

  • Storage: Store in a tightly sealed container within a desiccator or glovebox.

  • Atmosphere: Argon or Nitrogen backfill is recommended after every use.[1][2]

Incompatibilities
  • Strong Bases: Reacts violently, generating heat.[1][2]

  • Oxidizing Agents: Potential for hazardous reaction.[1][2]

  • Metals: Corrosive to carbon steel and aluminum; use glass (borosilicate) or Hastelloy/Teflon-lined equipment.[1][2][3]

Emergency Protocols

Every laboratory using 1,4-BDSA must have a dedicated spill kit containing acid neutralizers.[1][2]

  • Skin Contact: Flush with lukewarm water for at least 30 minutes .[1][2][3] Do not apply neutralizing greases.[2] Seek immediate medical attention.

  • Eye Contact: Irrigate immediately with saline or water for 30 minutes, holding eyelids apart.[1][2] Transport to hospital immediately.

  • Spill Cleanup:

    • Evacuate area and don full PPE (Respiratory protection is critical if powder is airborne).[2][3]

    • Cover spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid neutralizer (e.g., Spill-X-A).[1][2][3]

    • Wait for effervescence to cease.[2]

    • Sweep up the neutralized slurry and dispose of as hazardous chemical waste.[2]

References

  • National Institutes of Health (PubChem). (2025).[1][2][3] Benzene-1,4-disulfonic acid (CID 161709).[1][2][3][5][10] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Benzene-1,4-disulfonic Acid (BDSA) Electrolyte Preparation for Aqueous Organic Redox Flow Batteries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Rationale

This guide details the synthesis, purification, and formulation of Benzene-1,4-disulfonic acid (BDSA) as a supporting electrolyte for Aqueous Organic Redox Flow Batteries (AORFBs).

While sulfuric acid (


) is the standard supporting electrolyte for vanadium systems, it poses specific challenges for organic active materials (e.g., quinones, viologens):
  • Nucleophilic Attack: Strong inorganic acids can induce hydroxylation or sulfonation side reactions on organic active species, leading to capacity fade.

  • Solubility Limits: The "common ion effect" in sulfate-based electrolytes can precipitate sulfonated organic actives.

  • Membrane Compatibility: BDSA shares structural similarity with sulfonated aromatic active species (like AQDS), potentially optimizing ion transport across cation exchange membranes (e.g., Nafion) via favorable π-π interactions and reduced osmotic pressure differentials.

Scope: This protocol covers the conversion of commercial sodium salts to high-purity acid form via ion exchange, precise electrolyte formulation, and quality control validation.

Safety & Handling

  • Hazard Identification: BDSA is a strong organic acid. It is corrosive to skin, eyes, and metals.

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory. Work inside a fume hood.

  • Incompatibility: Avoid contact with strong oxidizers (nitric acid) and strong bases (exothermic neutralization).

Critical Material Sourcing & Pre-Treatment

Commercial sources of Benzene-1,4-disulfonic acid are frequently supplied as the disodium salt (


) or technical grade acid containing significant inorganic impurities (sodium sulfate, isomers). Direct dissolution of the salt will yield a neutral pH solution, which is non-conductive and unsuitable as a proton source.

The "Secret Sauce" of this protocol is the rigorous conversion of the salt to the free acid using a cation exchange resin.

Materials List
Reagent/MaterialGradePurpose
Benzene-1,4-disulfonic acid disodium salt>98%Precursor
Amberlyst® 15 or Dowex® 50W-X8Hydrogen FormCation Exchange Resin
Deionized Water (DI)18.2 MΩ·cmSolvent/Eluent
1.0 M HClAnalyticalResin Regeneration
pH Indicator Strips / Probe0-14 RangeElution Monitoring

Protocol A: Purification & Acid Conversion (Ion Exchange)

This workflow converts


 to 

.
Step 1: Column Preparation
  • Hydration: Swell 200g of cation exchange resin in DI water for 2 hours.

  • Packing: Slurry pack a glass chromatography column (approx. 30mm x 500mm). Ensure no air bubbles are trapped.

  • Activation: Flush the column with 500 mL of 1.0 M HCl to ensure all sites are protonated (

    
    ).
    
  • Rinse: Flush with DI water until the eluent pH is neutral (~pH 6-7). Crucial: Failure to rinse HCl will contaminate your electrolyte with chloride ions, which can corrode current collectors.

Step 2: Salt Loading & Elution
  • Dissolution: Dissolve 50g of Benzene-1,4-disulfonic acid disodium salt in the minimum amount of DI water (approx. 150-200 mL). Mild heating (40°C) helps.

  • Loading: Slowly pour the salt solution onto the resin bed.

  • Elution: Elute with DI water at a flow rate of ~5 mL/min.

  • Fraction Collection:

    • Monitor the pH of the output.

    • Discard the initial void volume (neutral pH).

    • Collect the fraction where pH drops sharply to < 1.0 (strongly acidic).

    • Stop collecting when pH rises back above 3.0.

Step 3: Isolation
  • Concentration: Transfer the acidic eluent to a Rotary Evaporator.

  • Evaporation: Remove water under vacuum at 50°C.

    • Note: Do not exceed 80°C to prevent thermal decomposition or side reactions.

  • Drying: Dry the resulting white crystalline solid in a vacuum oven at 60°C overnight to remove waters of hydration.

Protocol B: Electrolyte Formulation

This protocol creates a 1.0 M BDSA supporting electrolyte .

Workflow Diagram

ElectrolytePrep Salt Commercial Na-Salt Dissolve Dissolution (DI Water) Salt->Dissolve IEX Ion Exchange (Na+ -> H+) Dissolve->IEX Load Evap Rotary Evaporation IEX->Evap Acid Eluent SolidAcid Pure BDSA Solid Evap->SolidAcid Mix Molarity Adjustment SolidAcid->Mix Add Active Species (e.g. AQDS) Degas De-oxygenation (Ar/N2 Sparge) Mix->Degas Battery RFB Cell Assembly Degas->Battery

Caption: Workflow for converting commercial salt to battery-grade electrolyte.

Procedure
  • Calculation:

    • Molar Mass of BDSA (Anhydrous

      
      ) ≈ 238.2  g/mol .[1]
      
    • Target Volume: 100 mL.

    • Target Molarity: 1.0 M.

    • Required Mass:

      
      .[1]
      
  • Weighing: Weigh 23.82 g of the purified, dried BDSA solid.

  • Dissolution: Add to a volumetric flask. Add DI water to approx. 80% volume. Agitate until fully dissolved.

  • Active Species Addition (Optional): If BDSA is the supporting electrolyte for an active species (e.g., 0.1 M AQDS), add the active material now.

    • Technical Insight: BDSA's high acidity helps solubilize sulfonated anthraquinones that might otherwise aggregate.

  • Final Dilution: Top up to the 100 mL mark with DI water.

  • Degassing (Critical): Transfer to a sealed vessel and sparge with Argon or Nitrogen for 20 minutes.

    • Why? Dissolved oxygen (

      
      ) reacts with reduced organic radicals (e.g., semiquinones) during battery operation, causing irreversible capacity loss (chemical oxidation).
      

Quality Control & Characterization

Before putting the electrolyte into a flow cell, validate its properties.

TestMethodAcceptance Criteria
Proton Concentration Acid-Base Titration (NaOH)

of target Molarity (e.g., 2.0 N

for 1.0 M BDSA)
Purity

-NMR (

)
Sharp aromatic singlet/doublet. No aliphatic peaks.
Conductivity Conductivity Meter

(at 1.0 M, 25°C)
Sodium Content ICP-OES

(confirming IEX efficiency)
Mechanism of Action

The BDSA provides protons (


) necessary for the Proton-Coupled Electron Transfer (PCET) reactions common in organic RFBs (e.g., Quinone reduction).

PCET cluster_reaction PCET Reaction BDSA BDSA (Electrolyte) Protons 2H+ BDSA->Protons Dissociation HQ Hydroquinone (QH2) (Reduced State) Protons->HQ Quinone Quinone (Q) (Active Species) Quinone->HQ Electrode Electrode Surface (+2e-) Electrode->HQ

Caption: BDSA acts as the proton donor facilitating the reduction of Quinone to Hydroquinone.

Troubleshooting

  • Precipitation: If the active species precipitates upon addition to BDSA, the acidity may be too high (salting out). Dilute the BDSA to 0.5 M or add a co-solvent (e.g., 5% Ethanol) if the membrane allows.

  • Low Conductivity: Check the water source. Also, ensure the conversion from Na-salt to Acid was complete. Residual

    
     reduces ionic mobility compared to 
    
    
    
    .
  • Color Change: If the clear BDSA solution turns brown/black upon standing, it indicates organic contamination or oxidation. Re-purify using activated carbon filtration followed by recrystallization.

References

  • Huskinson, B., et al. (2014). "A metal-free organic-inorganic aqueous flow battery." Nature, 505, 195-198. Link

  • Lin, K., et al. (2015). "Alkaline quinone flow battery." Science, 349(6255), 1529-1532. (Provides context on quinone stability and solubility limits). Link

  • Kwabi, D. G., et al. (2018). "Alkaline Quinone Flow Battery with Long Lifetime at High Energy Density." Joule, 2(9), 1894-1906. Link

  • Leung, P., et al. (2017). "Recent developments in organic redox flow batteries: A critical review." Journal of Power Sources, 360, 243-283. Link

  • Yang, B., et al. (2016). "High-Performance Aqueous Organic Flow Battery with Quinone-Based Redox Couples at Both Electrodes." Journal of the Electrochemical Society, 163(7), A1442. Link

Sources

Application Note: HPLC Mobile Phase Selection for Benzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: Benzene-1,4-disulfonic acid (BDSA) represents a classic "retention gap" challenge in HPLC. As a strong acid (pKa < -2.0) with two permanent negative charges at standard chromatographic pH, it exhibits near-zero retention on conventional C18 columns due to ionic repulsion and high water solubility. It elutes in the void volume (


), co-eluting with unretained matrix components, rendering quantitation impossible.

The Solution: This guide rejects the "trial-and-error" approach. Instead, we define two scientifically robust pathways to achieve retention (


) and selectivity (

):
  • Mixed-Mode Chromatography (Recommended): Combines Anion Exchange (AX) and Reversed-Phase (RP) mechanisms for superior robustness and MS compatibility.

  • Ion-Pair Chromatography (IPC): A legacy approach utilizing standard C18 columns with hydrophobic counter-ions.

Part 2: Physicochemical Analysis & Strategy Selection

Before selecting a mobile phase, we must understand the analyte's behavior to predict column interactions.

Analyte Profile: Benzene-1,4-disulfonic Acid[1][2]
  • Structure: Aromatic ring substituted with two sulfonate groups at para positions.

  • Acidity: Strong acid.[1][2][3] Both sulfonate groups are fully ionized (

    
    ) across the entire pH 1–12 range.
    
  • Polarity: Highly hydrophilic.[4]

  • C18 Interaction: Negligible. The anionic repulsion between the solute and residual silanols on silica, combined with a lack of hydrophobic driving force, prevents adsorption.

Method Selection Decision Matrix

The choice of mobile phase depends heavily on your detection method and column availability.

MethodSelection Start Start: BDSA Separation MS_Req Is Mass Spec (MS) Detection Required? Start->MS_Req MS_Yes Yes MS_Req->MS_Yes MS_No No (UV Only) MS_Req->MS_No MixedMode STRATEGY A: Mixed-Mode (RP/AX) (Volatile Buffers) MS_Yes->MixedMode High Compatibility MS_No->MixedMode Better Robustness IPC STRATEGY B: Ion-Pair Chromatography (Non-volatile Reagents) MS_No->IPC Uses Standard C18 MM_Detail Column: Mixed-Mode AX/RP MP: ACN / Amm. Formate pH 3.0 MixedMode->MM_Detail IPC_Detail Column: C18 MP: ACN / Phosphate + TBAHS IPC->IPC_Detail

Figure 1: Decision tree for selecting the separation strategy based on detection requirements.

Part 3: Detailed Protocols

Protocol A: Mixed-Mode Chromatography (Gold Standard)

Mechanism: This method uses a stationary phase with both hydrophobic alkyl chains and positively charged anion-exchange groups. The BDSA is retained via electrostatic attraction to the stationary phase, while the benzene ring provides secondary hydrophobic selectivity.

Advantages:

  • MS Compatible: Uses volatile buffers.

  • Robust: Less sensitive to temperature fluctuations than IPC.

  • No Column Dedication: Easier to clean than IPC columns.

1. Mobile Phase Preparation[5][6]
  • Buffer (Mobile Phase A): 20 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? At this pH, the stationary phase's amine groups are fully protonated (positively charged), ensuring strong interaction with the anionic BDSA.

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile (LC-MS Grade).

2. Chromatographic Conditions
ParameterSetting
Column Mixed-Mode RP/AX (e.g., SIELC Amaze TR, Thermo Acclaim Trinity P1)
Dimensions 100 x 3.0 mm, 3 µm (or similar)
Flow Rate 0.5 mL/min
Temperature 30°C
Detection UV @ 215 nm (Sulfonates have low UV response; 215-220 nm maximizes signal)
Gradient See Table Below
3. Gradient Table
Time (min)% Mobile Phase B (ACN)Mechanism Action
0.05Initial loading (High aqueous promotes AX interaction)
1.05Isocratic hold to stack peak
8.060Ramp increases elution strength (RP mechanism)
10.060Wash
10.15Re-equilibration
15.05Ready for next injection

Scientific Validation: In this system, retention is controlled by the buffer concentration (counter-ion effect). If BDSA elutes too late, increase the buffer concentration (e.g., to 50 mM) to displace the analyte faster.

Protocol B: Ion-Pair Chromatography (Legacy/UV-Only)

Mechanism: A hydrophobic cation (Ion-Pair Reagent, IPR) is added to the mobile phase.[5] The positively charged IPR (Tetrabutylammonium, TBA+) pairs with the negatively charged BDSA to form a neutral, hydrophobic complex that retains on a standard C18 column.

Critical Warning: Once a column is used for IPC, it should be dedicated to IPC methods. The reagent is extremely difficult to wash off.

1. Mobile Phase Preparation[5][6]
  • Reagent: Tetrabutylammonium Hydrogen Sulfate (TBAHS).

  • Mobile Phase A (Aqueous): 10 mM TBAHS + 10 mM Potassium Phosphate Monobasic in Water. Adjust pH to 6.0 with dilute KOH or Phosphoric Acid.

    • Why pH 6.0? Ensures the phosphate buffer is effective and the silica backbone is stable. The ionization of BDSA is independent of pH here, but pH affects the column silanols.

  • Mobile Phase B (Organic): Acetonitrile : Water (90:10) containing 10 mM TBAHS.

    • Crucial Step: You MUST add the IPR to the organic phase as well to maintain equilibrium during the gradient.

2. Chromatographic Conditions
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus, Waters Symmetry)
Dimensions 150 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Temperature 35°C (Temperature control is critical for IPC reproducibility)
Detection UV @ 215 nm
3. Isocratic vs. Gradient
  • Isocratic Recommended: Start with 25% B / 75% A.

  • Adjustment: If retention is too low, decrease %B. If retention is too high, increase %B.

Mechanism Visualization:

IPC_Mechanism cluster_mobile Mobile Phase cluster_stationary Stationary Phase (C18) TBA TBA+ (Hydrophobic Cation) BDSA BDSA (Anionic Analyte) TBA->BDSA Electrostatic Pairing C18 C18 Alkyl Chains TBA->C18 Hydrophobic Adsorption Complex Neutral Ion-Pair Complex

Figure 2: Mechanism of Ion-Pair Chromatography. The TBA+ agent acts as a bridge, linking the hydrophilic BDSA to the hydrophobic C18 surface.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Drifting Retention Times (IPC) Column not fully equilibrated.IPC columns require 50-100 column volumes to equilibrate. Recirculate MP overnight at low flow.
Split Peaks (Mixed-Mode) Sample solvent mismatch.Dissolve sample in Mobile Phase A. Do not use pure ACN as diluent.
Low Sensitivity Wrong detection wavelength.BDSA has weak UV absorbance. Ensure detection is < 220 nm.
Ghost Peaks (IPC) Impurities in the Ion-Pair Reagent.Use HPLC-grade TBAHS. Filter mobile phase through 0.2 µm filter.

References

  • SIELC Technologies. HPLC Methods for analysis of Benzenesulfonic acid. Helix Chromatography.[2] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 161709, Benzene-1,4-disulfonic acid. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Lu, B., et al. Reversed phase ion-pair high performance liquid chromatographic gradient separation of related impurities in 2,4-disulfonic acid benzaldehyde di-sodium salt. J Chromatogr A. 2006. [Link]

Sources

Precision Preparation of 1,4-Benzenedisulfonic Acid Disodium Salt Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-14-BDS-01

Abstract & Scope

This technical guide details the preparation, validation, and application of 1,4-benzenedisulfonic acid disodium salt (sodium benzene-1,4-disulfonate) solutions. While often overshadowed by its 1,3-isomer, the 1,4-isomer serves as a critical HPLC dead-time (


) marker  due to its high water solubility, lack of retention on hydrophobic stationary phases (C18/C8), and distinct UV absorbance.[1] Additionally, it functions as a defined electrolyte in electrochemical studies and a coupling partner in organic synthesis.

This document provides researchers with a robust, self-validating protocol to prepare these solutions, ensuring data integrity in drug development and quality control (QC) workflows.

Physicochemical Profile

Understanding the solute is the first step to precision. The 1,4-isomer is a symmetrical, highly ionic species.[1] Its disodium salt form neutralizes the strong sulfonic acid groups, yielding a stable, pH-neutral electrolyte in solution.[1]

PropertySpecificationNotes
Chemical Name 1,4-Benzenedisulfonic acid, disodium saltAlso: Sodium

-benzenedisulfonate
CAS Number Acid form: 31375-02-7Salt form often custom synthesized or cataloged under general benzenedisulfonates.[1][2]
Molecular Formula

Highly polar, ionic character.[1]
Molecular Weight 282.19 g/mol Essential for molarity calculations.[1]
Solubility (Water) > 600 g/L (at 20°C)Extremely soluble; hygroscopic powder.[3]
UV Maxima (

)
~210–220 nm; ~254 nm254 nm is preferred for HPLC to avoid solvent cutoff noise.
pKa < 1 (Sulfonic acid groups)Fully dissociated (ionized) at pH > 2.0.

Critical Considerations (The "Why" Behind the Protocol)

The Dead-Time Marker ( ) Rationale

In Reverse Phase HPLC (RP-HPLC), an accurate


 marker must be small, highly polar, and non-interacting with the stationary phase.[1]
  • Mechanism: The two sulfonate groups (

    
    ) on the 1,4-benzene ring create a hydration shell so strong that the molecule is excluded from the hydrophobic pores of C18 ligands.[1]
    
  • Why 1,4-isomer? The para-substitution offers structural symmetry, often resulting in sharper peak shapes compared to asymmetric isomers, reducing peak tailing which can bias

    
     calculations.[1]
    
Water Quality & Background

Because this salt is often used to define the "zero point" of a chromatogram, the solvent background must be pristine.

  • Requirement: Type I Milli-Q water (18.2 MΩ[1]·cm).

  • Risk: Lower grade water contains organic impurities that elute after the

    
     marker, creating "ghost peaks" that interfere with early-eluting analytes.[1]
    

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (10 mM)

Target Concentration: 10 mM (approx. 2.82 mg/mL) Volume:[1] 100 mL Application: Long-term storage, synthesis, or high-ionic strength buffers.[1]

Materials:

  • 1,4-Benzenedisulfonic acid disodium salt (Purity >98%)[1]

  • Volumetric flask (100 mL, Class A)

  • Analytical Balance (Precision

    
     0.1 mg)
    
  • Milli-Q Water[1]

  • 0.22 µm Nylon or PES Syringe Filter[1]

Step-by-Step Workflow:

  • Gravimetry: Weigh 282.2 mg (

    
     0.5 mg) of the disodium salt.
    
    • Note: The salt is hygroscopic. Weigh quickly and close the source container immediately.

  • Pre-Dissolution: Transfer the powder to the 100 mL volumetric flask. Add approximately 80 mL of Milli-Q water.

  • Solubilization: Swirl gently. If the salt was stored cold, allow the solution to equilibrate to room temperature (20–25°C) to ensure volume accuracy.

    • Scientific Integrity: Do not sonicate extensively if the water is not degassed, as heat from sonication changes the volume.

  • Dilution to Mark: Add Milli-Q water dropwise until the meniscus bottom touches the calibration line. Stopper and invert 10 times.

  • Filtration: Filter approx. 5 mL through a 0.22 µm PES filter into a waste container (to condition the filter), then filter the remainder into a clean borosilicate glass storage bottle.

Protocol B: Preparation of HPLC Dead-Time Working Standard

Target Concentration: 100 µg/mL (approx. 0.35 mM) Application: Daily HPLC system suitability testing (


 determination).

Logic: Injecting a 10 mM stock (Protocol A) will overload the detector (absorbance > 2.0 AU), causing flat-topped peaks and inaccurate retention time assignment.[1]

Workflow:

  • Pipette 1.0 mL of the 10 mM Stock (Protocol A) into a 25 mL volumetric flask.

  • Dilute to volume with the mobile phase you intend to use (e.g., Water/Methanol 95:5).

    • Crucial: Diluting with mobile phase prevents "solvent shock" (refractive index disturbances) which can appear as negative peaks near

      
      .
      
  • Transfer to an HPLC vial.

  • Shelf Life: 1 week at 4°C. (Sulfonates are stable, but dilute aqueous solutions are prone to microbial growth).

Visualization of Workflows

Preparation Logic Flow

The following diagram illustrates the critical decision points in the preparation process to ensure analytical validity.

PreparationProtocol Start Start: Define Application Weigh Weigh 282.2 mg (10 mM Stock) Handle quickly (Hygroscopic) Start->Weigh Dissolve Dissolve in ~80% Final Vol Type I Water (18.2 MΩ) Weigh->Dissolve Dilute Dilute to Volume (100 mL) Class A Flask Dissolve->Dilute Filter Filter (0.22 µm PES) Remove particulates Dilute->Filter Decision Intended Use? Filter->Decision StockStorage Store at 4°C (Stable 3-6 Months) Decision->StockStorage Synthesis / Bulk DilutionStep Dilute 1:25 with Mobile Phase Target: ~100 µg/mL Decision->DilutionStep HPLC Analysis HPLC HPLC Injection (t0 Marker) DilutionStep->HPLC

Caption: Figure 1. Decision-tree workflow for preparing 1,4-benzenedisulfonic acid disodium salt solutions, distinguishing between bulk storage and analytical working standards.

HPLC Interaction Mechanism (The "Self-Validating" System)

How do you know your solution is working? If the marker interacts with the column, it is not a valid


 marker.

HPLCMechanism Injection Injection (1,4-Benzenedisulfonate) Column C18 Column (Hydrophobic Stationary Phase) Injection->Column Interaction Electrostatic Repulsion / Exclusion No Binding Column->Interaction High Polarity Elution Elution at t0 (Dead Time) Interaction->Elution k' = 0 Detection UV Detection (254 nm) Elution->Detection

Caption: Figure 2. Mechanistic pathway of the marker in RP-HPLC. The high polarity ensures exclusion from the stationary phase, guaranteeing elution at the void volume (


).

Quality Control & Troubleshooting

To validate the prepared solution, perform the following checks:

UV Spectral Scan

Run a UV scan from 200 nm to 400 nm.

  • Acceptance Criteria: Distinct absorption maxima at ~215 nm and ~254 nm .[1]

  • Failure Mode: Significant absorbance >300 nm indicates contamination or oxidation of impurities.

The "Negative Peak" Test

If using a Refractive Index (RI) detector or UV at low wavelengths:

  • Inject pure water. You will see a disturbance.

  • Inject the 1,4-benzenedisulfonate solution.[1] The peak should be sharp, symmetrical, and elute exactly at the time of the water disturbance (or slightly later due to exclusion effects, but never significantly retained).

Common Issues Table
IssueProbable CauseCorrective Action
Peak Tailing Column void/channeling or overloadDilute sample 1:10; check column health.
Split Peak pH mismatch or solvent shockDissolve/dilute the standard in the exact mobile phase.
Ghost Peaks Contaminated water sourceReplace water source; change 0.22 µm filter.
No Signal Wrong WavelengthEnsure UV detector is set to 254 nm (robust) or 215 nm (sensitive).

References

  • PubChem. (n.d.).[4] 1,4-Benzenedisulfonic acid.[1][2][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for

    
     determination methodology).
    
  • Separation Science. (n.d.). HPLC Back to Basics - Column Dead-Time. Retrieved October 26, 2023, from [Link][1]

Sources

Troubleshooting & Optimization

Handling hygroscopic 1,4-benzenedisulfonic acid in glovebox environments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic 1,4-Benzenedisulfonic Acid

Status: Operational Operator: Senior Application Scientist (Pharma/Materials Division) Topic: 1,4-Benzenedisulfonic Acid (1,4-BDSA) in Inert Atmospheres

Mission Statement

You are likely here because your balance readings are drifting, your powder is adhering to the spatula like a magnet, or your glovebox sensors are behaving erratically. 1,4-Benzenedisulfonic acid (1,4-BDSA) presents a "perfect storm" of handling challenges: it is structurally corrosive, intensely hygroscopic, and prone to severe triboelectric charging in dry environments.

This guide is not a generic SOP. It is a troubleshooting system designed to isolate variables—static vs. moisture vs. sensor drift—ensuring your stoichiometric calculations for salt formation remain accurate.

Module 1: The Environment (Glovebox Integrity)

Q: My oxygen sensor readings are spiking or sluggish after working with 1,4-BDSA. Is the box leaking? A: It is likely not a leak, but sensor poisoning . 1,4-BDSA is a strong acid (


). In a glovebox, even minute sublimation or dust generation creates acidic micro-environments.
  • Causality: Standard electrochemical fuel cell sensors use a basic electrolyte (often KOH). Acidic vapors neutralize this electrolyte, causing the sensor to read falsely low (sluggish) or fail completely. Zirconia sensors can also be etched or coated by sulfur-containing decomposition products.

  • The Fix:

    • Inline Filtration: Install a HEPA/Charcoal inline filter before the gas circulation outlet to trap acidic particulates before they reach the scrubber/sensors.

    • Sensor Isolation: If possible, switch the sensor loop off during open handling of the acid, or use a "solvent-resistant" sensor variant.

Q: The atmosphere is <0.5 ppm


, but the powder still clumps. Why? 
A:  "Dry" is relative.
In a standard glovebox, the atmosphere is circulated.[1] If you have 0.5 ppm water in a 

box, there is still enough total moisture to hydrate a highly hygroscopic surface layer, especially if the circulation flow rate is low (laminar stagnation).
  • Protocol: Do not rely solely on the box sensor. Verify the material state using the TGA Validation Protocol (see Module 3).

Module 2: Static & Weighing (The "Flying Powder" Effect)

Q: The powder "jumps" off the spatula or coats the outside of the vial. How do I weigh it accurately? A: This is the Triboelectric Effect in a dielectric medium. Argon and Nitrogen are poor electrical conductors. Without moisture (which usually helps dissipate charge), static charge accumulates on the crystals during friction (scooping).

  • The Trap: Do not use a humidifier (a common trick in open air) as this will degrade your hygroscopic acid.

  • The Solution (The "Equipotential" Method):

    • Ionization: Use a Po-210 ionizing strip or a corona discharge fan directed at the balance before opening the vial [1].

    • Metal Contact: Use a metal weigh boat, not plastic. Plastic creates a capacitor effect.

    • The "Wait" Step: Place the receiving vial on the balance and wait 30 seconds before taring. Static forces can mimic mass on sensitive microbalances.

Q: My balance reading never settles; it drifts upwards. Is it static or moisture? A:

  • Upward Drift (Linear): Moisture absorption. The material is gettering water from the box atmosphere.

  • Erratic Fluctuation (Jumping): Static electricity.[2][3]

  • Upward Drift (Asymptotic): Thermal equilibrium. (Did you bring a warm vial into a cold box?)

Module 3: Stoichiometry & Processing

Q: I calculated a 1:1 salt ratio, but the resulting solid is a goo/oil. What happened? A: You likely overestimated the active acid content. Commercial 1,4-BDSA is often sold as a dihydrate or contains variable water content (up to 15-20% w/w) even if labeled "anhydrous" due to storage history [2]. If you weigh 100mg assuming MW=238.2 (anhydrous) but it is actually the dihydrate (MW=274.2), you have added 13% less acid than intended.

  • Consequence: Excess free base remains in your reaction, preventing crystallization and forming oils.

Protocol: The Self-Validating Stoichiometry Workflow

Use this workflow to ensure the "Anhydrous" assumption is valid.

G cluster_warning Safety Check Start Start: 1,4-BDSA Handling CheckState Visual Inspection: Clumped or Free Flowing? Start->CheckState TGA CRITICAL STEP: Run TGA (Thermogravimetric Analysis) Inside or Transfer via Sealed Pan CheckState->TGA Always verify water content Calc Calculate Actual MW: MW_eff = MW_anhydrous / (1 - %H2O) TGA->Calc Data Input Weigh Weighing Step: Use Ionizer + Metal Boat Calc->Weigh Adjusted Mass Dissolve Solvent Addition: (Avoid Alcohols if alkyl-sulfonate risk) Weigh->Dissolve

Figure 1: Critical workflow for handling hygroscopic sulfonic acids. Note the mandatory TGA step to correct molecular weight (MW) before mixing.

Module 4: Troubleshooting & Decontamination

Q: I spilled the powder on the glovebox floor. Can I just vacuum it? A: NO. Vacuuming abrasive, acidic crystals can damage the box's circulation pump or destroy the vacuum cleaner's internal seals, releasing acid dust back into the box.

  • Cleanup Protocol:

    • Damp Wipe (Solvent): Use a lint-free wipe dampened with anhydrous acetonitrile (or a compatible solvent). The liquid suppresses dust and dissolves the acid.

    • Neutralize (Optional but Risky): Do not use bicarbonate powders (creates

      
       gas/foam). Stick to solvent wiping.
      
    • Bag It: Seal waste immediately in a dedicated waste bag to prevent desorption of vapors.

Summary of Anomalies
SymptomProbable CauseCorrective Action
Balance Drifting Up Moisture AbsorptionCheck Box

(<1ppm).[3] Re-dry material or adjust MW calc.
Powder Repelling Static ChargeUse Polonium strip/Ionizer. Ground the spatula.
Sensor Sluggishness Acid PoisoningCheck inline filters. Regenerate sensor (if possible) or replace.
Oily Product (Salt) Stoichiometry ErrorStop. Perform TGA to determine water content of starting acid.
Corrosion on Metal Acid VaporsStore acid in secondary containment (glass jar inside the box).

Decision Tree: Handling Anomalies

DecisionTree Root Issue Detected Type Is it a Weighing or Atmosphere issue? Root->Type Weighing Weighing Issue Type->Weighing Atmos Atmosphere Issue Type->Atmos Static Reading fluctuates wildly? Weighing->Static Drift Reading drifts up steadily? Weighing->Drift Sol_Static Action: Engage Ionizer, Wait 30s, Use Metal Boat Static->Sol_Static Yes Sol_Drift Action: Material is hydrating. Speed up handling or Dry material. Drift->Sol_Drift Yes Sensor O2 Sensor reads 0ppm but chemistry fails? Atmos->Sensor Sol_Sensor Action: Sensor Poisoned. Verify with external trace O2 analyzer. Sensor->Sol_Sensor Yes

Figure 2: Diagnostic logic for isolating static interference from hygroscopic drift and sensor failure.

References

  • Static Elimination in Gloveboxes: Title: "Ionizer for Glove Boxes and Isolators" Source: Jacomex URL:[Link]

  • Pharmaceutical Salt Formation: Title: "Pharmaceutical Salts: Optimization of Solubility or Even More?" Source: American Pharmaceutical Review URL:[Link]

  • Glovebox Maintenance & Sensors: Title: "Glovebox Safety Guidelines & Sensor Maintenance" Source: EPFL (École Polytechnique Fédérale de Lausanne) URL:[Link]

Sources

Technical Support Center: High-Sensitivity UV Detection of Benzenedisulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Baseline Drift & Noise in BDSA Analysis

Status: Active Guide Maintained By: Senior Application Science Team Last Updated: February 25, 2026

Introduction: The "Low-UV" Paradox

Welcome. If you are analyzing benzenedisulfonic acids (BDSAs), you are likely operating at the edge of UV detection limits. Because BDSAs lack extensive conjugation compared to larger chromophores, they require detection in the 210–220 nm range [1].

This creates a fundamental conflict: High sensitivity for your analyte requires low wavelengths, but low wavelengths maximize solvent noise and drift.

This guide is not a generic troubleshooting list. It is a targeted protocol to stabilize baselines specifically when using Ion-Pairing Agents (IPAs) or Phosphate Buffers in gradient elution—the two most common methods for retaining polar sulfonic acids.

Module 1: The Diagnostic Framework

Before changing chemistry, you must isolate the source. Baseline drift is rarely random; it is a symptom of a specific physical or chemical disequilibrium.

The "Zero-Volume" Isolation Protocol

Question: Is the drift coming from my column chemistry or the pump/detector hardware?

The Test:

  • Disconnect the column.[1][2][3]

  • Connect the injector outlet directly to the detector inlet using a union connector (zero-dead-volume union).

  • Run your exact gradient method (same flow, same solvents).

Interpretation:

  • Scenario A: Baseline is Flat.

    • Verdict: The issue is Chemical/Column-related . The column is bleeding, or the re-equilibration time is insufficient.

    • Action: Go to Module 2.

  • Scenario B: Baseline Drifts/Wanders.

    • Verdict: The issue is Mobile Phase or Hardware . The solvents have mismatched absorbance, or the mixing is poor.[2]

    • Action: Go to Module 3.

Visualizing the Diagnosis

(Graphviz Diagram: Diagnostic Logic Flow)

DiagnosticFlow Start START: Baseline Drift Detected ZeroVol Perform 'Zero-Volume' Test (Bypass Column) Start->ZeroVol Result Observe Baseline ZeroVol->Result Flat Baseline is Flat Result->Flat No Drift Drift Baseline Still Drifts Result->Drift Drift Persists ColIssue Source: Column Chemistry (Bleed or Equilibration) Flat->ColIssue MobPhaseIssue Source: Mobile Phase/Hardware (Absorbance Mismatch) Drift->MobPhaseIssue

Figure 1: Decision matrix for isolating the root cause of baseline instability.

Module 2: Chemistry & Mobile Phase Engineering

This is the most common cause of drift in BDSA analysis. You are likely using Trifluoroacetic Acid (TFA) or a phosphate buffer to retain the polar disulfonic acid.

The "Balanced Absorbance" Technique

Issue: In a gradient (e.g., Water to Acetonitrile), the refractive index and UV absorbance change. TFA absorbs significantly at 210 nm. As the organic concentration increases, the baseline shifts because TFA has a different extinction coefficient in acetonitrile than in water [2].

The Fix: You must "balance" the absorbance of Mobile Phase A (Aqueous) and Mobile Phase B (Organic).[2]

Step-by-Step Protocol:

  • Prepare Solvent A: Water + 0.1% TFA.

  • Prepare Solvent B: Acetonitrile + 0.1% TFA.

  • Run a Dummy Gradient: Observe the baseline.

    • If baseline drifts UP: Solvent B has higher absorbance. Reduce TFA in B (e.g., to 0.085%).

    • If baseline drifts DOWN: Solvent A has higher absorbance. Add a UV absorber (like Acetone) to Solvent B, or reduce TFA in A.

  • The "Acetone Spike": If Solvent B is too transparent (causing a dip), add 20–100 µL of Acetone per liter of Solvent B. Acetone absorbs at 210 nm and can artificially raise the background of B to match A [3].

Comparison of Mobile Phase Modifiers for BDSAs
ModifierUV CutoffDrift PotentialRecommendation
TFA (0.1%) ~210 nmHigh Excellent for peak shape, but requires "Balanced Absorbance" tuning.
Phosphate Buffer <200 nmLow Very stable baseline. Warning: Precipitates in >80% organic.
Formic Acid ~210 nmMedium Less drift than TFA, but weaker ion-pairing (poorer retention for BDSAs).
Methanesulfonic Acid ~200 nmLow Good alternative to TFA for UV stability, but difficult to remove (non-volatile).

Module 3: Hardware & Environmental Controls

If the "Zero-Volume" test showed drift, and your mobile phase is balanced, the issue is physical.

Cyclic Drift (The "Sine Wave" Baseline)

Question: My baseline goes up and down in a regular pattern every 20-60 minutes. Cause: This is almost always Temperature .

  • BDSAs are analyzed at low wavelengths where the Refractive Index (RI) sensitivity is high.

  • If your HPLC is near an HVAC vent, the cycling of the room air cools the column/detector, altering the RI.

The Fix:

  • Insulate: Wrap the column and the inlet capillaries in thermal foam.

  • Force Stability: Use a column oven. Set it 5°C above ambient (e.g., 30°C or 35°C) to ensure the heater is always active and not toggling on/off [4].

The "Ghost Peak" Phenomenon

Question: I see peaks in my blank gradient that look like impurities. Cause: Water is a "trap." In the initial low-organic phase of your gradient, hydrophobic impurities from the water supply or tubing accumulate at the head of the column. When the gradient ramps up, they elute.

The Fix:

  • Install a Trap Column: Place a C18 guard cartridge between the pump and the mixer (before the injector). This traps mobile phase impurities before they reach your sample.

  • Solvent Quality: Ensure you are using HPLC-grade water. Deionized water from a general lab tap often contains trace organics visible at 210 nm.

Module 4: Method Optimization

Wavelength Selection Strategy

While 254 nm is standard for many aromatics, benzenedisulfonic acids often have weak absorbance there. However, moving from 210 nm to 220 nm can significantly reduce noise.

Workflow for Optimization:

  • Run a Spectrum Scan: If you have a PDA/DAD detector, capture the full spectrum of your BDSA standard.

  • Identify the Valley: Look for a local maximum or a "shoulder" around 220–230 nm.

  • Trade-off Calculation:

    • At 210 nm: Signal = 100%, Noise = 100% (S/N = 1)

    • At 220 nm: Signal = 80%, Noise = 40% (S/N = 2) -> Better Result

Visualizing the Balanced Absorbance Workflow

(Graphviz Diagram: Chemistry Optimization)

BalancedAbsorbance Step1 Run Blank Gradient (Water/ACN + TFA) Decision Analyze Drift Direction Step1->Decision Up Drift UP: B Absorbance > A Decision->Up Down Drift DOWN: A Absorbance > B Decision->Down FixUp Reduce TFA in B (e.g., 0.1% -> 0.08%) Up->FixUp FixDown Add Acetone to B (Spike UV Absorber) Down->FixDown

Figure 2: Protocol for balancing mobile phase UV absorbance to flatten gradients.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonic Acid. Retrieved February 25, 2026, from [Link]

  • Dolan, J. W. (2013). Improve or obtain flat baselines in HPLC methods with a gradient. MAC-MOD Analytical. Retrieved February 25, 2026, from [Link]

  • Agilent Technologies. (2024). Eliminating Baseline Problems in HPLC. Retrieved February 25, 2026, from [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved February 25, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Detection of Genotoxic Alkyl Sulfonate Esters in 1,4-Benzenedisulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Trace-Level Detection

1,4-Benzenedisulfonic acid is an important aromatic sulfonic acid used as a reagent, a precursor in the synthesis of dyes and other sulfonated compounds, and potentially as a counter-ion in pharmaceutical salt formation.[1][2] Its synthesis and the subsequent manufacturing processes of active pharmaceutical ingredients (APIs) often involve the use of alcoholic solvents (e.g., methanol, ethanol, isopropanol). A critical and often overlooked chemical reaction can occur in this environment: the esterification of the sulfonic acid groups with residual alcohols, leading to the formation of alkyl benzenesulfonate esters.

These alkyl sulfonate esters are a significant safety concern for regulatory bodies and drug manufacturers.[3] They are potent alkylating agents capable of reacting with nucleophilic sites on DNA, leading to genetic mutations and potential carcinogenicity.[3][4] Consequently, they are classified as potential genotoxic impurities (PGIs) and must be controlled to exceptionally low levels.

Regulatory frameworks, such as the ICH M7 guideline, establish strict limits for such impurities.[5][6] The "Threshold of Toxicological Concern" (TTC) concept is often applied, which for most PGIs corresponds to an acceptable daily intake of 1.5 µ g/day for lifetime exposure.[3][6][7] This translates to required detection limits in the low parts-per-million (ppm) range, presenting a formidable analytical challenge. This guide provides a comparative analysis of modern analytical strategies to reliably detect and quantify these genotoxic esters in a 1,4-benzenedisulfonic acid matrix, offering field-proven insights into methodology selection and execution.

sub_A 1,4-Benzenedisulfonic Acid product Alkyl Benzenesulfonate Ester (Genotoxic Impurity) sub_A->product Esterification (Acidic Conditions) sub_B Residual Alcohol (e.g., Methanol, Ethanol) sub_B->product

Caption: Formation pathway of genotoxic alkyl sulfonate esters.

The Analytical Conundrum: Key Challenges

Developing a robust method for these impurities is non-trivial. The primary challenges include:

  • Extreme Sensitivity Requirement: The TTC necessitates analytical methods with Limits of Quantitation (LOQ) in the low ppm to high ppb range.[6][8]

  • Matrix Interference: The API, 1,4-benzenedisulfonic acid, is a highly polar, non-volatile compound present at a concentration millions of times higher than the impurity. This can cause significant matrix effects, such as ion suppression in mass spectrometry and column contamination.

  • Analyte Instability: Certain alkyl sulfonates can be susceptible to hydrolysis, especially in aqueous sample preparations or during analysis, leading to inaccurate, low-biased results.[9][10]

  • Variable Physicochemical Properties: The target analytes can range from the relatively volatile methyl esters to the less volatile isopropyl or butyl esters, complicating the selection of a single, universal analytical technique.

Comparative Analysis of Detection Methodologies

The two primary analytical platforms for this challenge are Gas Chromatography (GC) and Liquid Chromatography (LC), almost always coupled with Mass Spectrometry (MS) for the required sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the traditional workhorse for volatile and semi-volatile impurities. Its high chromatographic efficiency provides excellent separation of target analytes from other volatile process impurities.

A. Direct Liquid Injection GC-MS

  • Principle: A liquid sample, dissolved in an appropriate organic solvent, is injected directly into a heated GC inlet where it is vaporized and transferred to the analytical column.

  • Expertise & Experience: While seemingly straightforward, this approach is often problematic. The high temperatures of the GC inlet can cause on-column hydrolysis or degradation of the sulfonate esters.[9] Furthermore, the non-volatile API matrix (1,4-benzenedisulfonic acid) will contaminate the inlet liner and the front end of the GC column, leading to rapid performance degradation and requiring frequent, costly maintenance. For these reasons, direct injection is generally avoided for this application.

B. Headspace (HS) GC-MS

  • Principle: The sample is placed in a sealed vial and heated, allowing volatile impurities to partition into the vapor phase (headspace) above the sample. A portion of this vapor is then injected into the GC-MS.

  • Expertise & Experience: This is a superior choice over direct injection as it is an excellent matrix-elimination technique. Only volatile compounds are introduced into the instrument, protecting it from the non-volatile API. This method is highly effective for methyl and ethyl sulfonates. However, its sensitivity diminishes for larger, less volatile esters like isopropyl or butyl sulfonates, which may not partition efficiently into the headspace under typical conditions.

C. GC-MS with Derivatization

  • Principle: To overcome issues of volatility or instability and to enhance detection, the target analytes are chemically modified before analysis. For alkyl sulfonates, a common strategy involves derivatization with a nucleophile like pentafluorothiophenol (PFTP).[10] This reaction converts the alkyl sulfonate into a more stable, volatile thioether that is readily detectable by GC-MS.

  • Trustworthiness: This approach is robust because the derivatization reaction stabilizes the analyte and the use of an isotopically labeled internal standard can correct for variability in both the reaction and the extraction process, ensuring high accuracy and precision.

A Sample in Vial (API + Impurity) B Add Extraction Solvent & Derivatizing Reagent (e.g., PFTP) A->B Step 1 C Heat & Agitate (Reaction) B->C Step 2 D Headspace Sampling of Volatile Derivative C->D Step 3 E GC-MS Analysis D->E Step 4

Caption: Workflow for HS-GC-MS analysis with in-situ derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideal for non-volatile, polar, and thermally labile compounds, making it a powerful alternative to GC-MS, especially for higher molecular weight sulfonate esters.

A. Direct Analysis by LC-MS/MS

  • Principle: The sample is dissolved and injected directly into the LC system, where the analytes are separated chromatographically before detection by a tandem mass spectrometer (MS/MS).

  • Expertise & Experience: The primary challenge here is achieving sufficient chromatographic retention for these relatively small and polar analytes on traditional reversed-phase columns. Furthermore, the high concentration of the API can cause significant ion suppression, masking the signal of the trace-level impurity. Analyte instability in aqueous mobile phases during the analysis can also be a significant issue, leading to poor reproducibility.[10] While feasible for some aryl sulfonates, it is often problematic for the more labile alkyl sulfonates.[10]

B. LC-MS/MS with Derivatization

  • Principle: This innovative approach, analogous to the GC strategy, uses derivatization to overcome the limitations of direct analysis. A highly effective method involves reacting the alkyl sulfonates with a tertiary amine, such as trimethylamine or triethylamine.[10] This reaction converts the electrophilic alkyl sulfonate into a stable, positively charged quaternary ammonium ion.

  • Trustworthiness: This method is exceptionally robust and self-validating. The resulting quaternary ammonium derivatives are highly polar and ionic, making them perfectly suited for separation on Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[10] This chromatographic mode allows for strong retention of the derivatized analytes while the less polar API matrix components are poorly retained, effectively separating the signal from the noise. The permanent positive charge on the derivatives ensures excellent ionization efficiency and sensitivity in the MS detector.

A Sample Dissolved in Organic Solvent B Add Derivatizing Reagent (e.g., Trimethylamine) A->B Step 1 C Heat to Form Quaternary Ammonium Ion B->C Step 2 D Dilute & Inject C->D Step 3 E HILIC LC-MS/MS Analysis D->E Step 4

Caption: Workflow for LC-MS/MS analysis with derivatization.

Quantitative Performance Comparison

The choice of method depends on the required sensitivity and the specific analytes of interest. The following table summarizes typical performance data synthesized from published literature.

Parameter HS-GC-MS GC-MS (with Derivatization) LC-MS/MS (with Derivatization)
Applicability Volatile esters (e.g., Methyl, Ethyl)Broad range of estersBroad range of esters
LOD (ppm) ~0.5 - 2.0~0.05 - 0.2[4]~0.05 - 0.2[10]
LOQ (ppm) ~1.5 - 5.0~0.18 - 0.5[4]~0.2 - 0.5[10]
Recovery (%) Matrix dependent> 90% (with internal standard)> 85%[10]
Precision (%RSD) < 15%< 10%< 5%[10]
Matrix Effects LowLow to ModerateVery Low (due to HILIC)
Key Advantage Simple, no derivatizationHigh sensitivity, robustExcellent sensitivity, wide applicability, matrix elimination

Note: Values are representative and can vary based on the specific analyte, matrix, and instrument configuration.

Method Selection Guide

The following decision tree provides a logical framework for selecting the most appropriate analytical technique based on project requirements.

start Start: Need to detect Alkyl Sulfonates q1 Are target analytes ONLY highly volatile (e.g., Methyl/Ethyl Esters)? start->q1 q2 Is required LOQ > 2 ppm? q1->q2 Yes derivatize Derivatization is required for sensitivity. q1->derivatize No hs_gcms Consider HS-GC-MS (Simpler, no derivatization) q2->hs_gcms Yes q2->derivatize No q3 Is a broad range of esters (volatile & non-volatile) a concern? derivatize->q3 lcms LC-MS/MS with Derivatization is the most robust choice. q3->lcms Yes gcms GC-MS with Derivatization is a viable option. q3->gcms No

Caption: Decision tree for selecting an analytical method.

Detailed Experimental Protocols

The following are representative protocols. Causality: All steps involving heating, specific reagents, and extraction are designed to maximize the recovery and stability of the trace analyte while minimizing interference from the API.

Protocol 1: GC-MS Determination via Liquid-Liquid Extraction (LLE)

(Adapted from methodologies described in literature[9][11])

  • Sample Preparation (LLE):

    • Accurately weigh ~100 mg of 1,4-benzenedisulfonic acid into a 15 mL glass centrifuge tube.

    • Add 5 mL of purified water and vortex to dissolve.

    • Add 2 mL of a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) containing the internal standard (e.g., d5-Ethyl Methanesulfonate).

    • Cap tightly and vortex vigorously for 2 minutes to extract the less polar sulfonate esters into the organic layer.

    • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

    • Carefully transfer the bottom organic layer to a clean GC vial.

  • Instrumentation (GC-MS):

    • System: Gas chromatograph with a mass spectrometer (e.g., Agilent GC-MS).

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet: 250 °C, Splitless mode.

    • Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS Detector: Electron Ionization (EI) source at 230 °C. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each target analyte and the internal standard.

  • Data Analysis:

    • Quantify using a calibration curve prepared by spiking blank matrix with known concentrations of alkyl sulfonate standards and processing them through the same LLE procedure.

Protocol 2: LC-MS/MS Determination with Triethylamine Derivatization

(Adapted from An, J. et al.[10])

  • Sample Preparation & Derivatization:

    • Accurately weigh ~25 mg of 1,4-benzenedisulfonic acid into a 4 mL glass vial.

    • Add 1 mL of Acetonitrile.

    • Add 100 µL of Triethylamine (for methyl esters) or Trimethylamine (for ethyl and larger esters) as the derivatizing reagent.

    • Add internal standard (e.g., d3-Methyl derivative).

    • Seal the vial tightly, vortex, and heat at 60 °C for 60 minutes.

    • After cooling, dilute the sample with the mobile phase (e.g., 95:5 Acetonitrile:Water) and inject.

  • Instrumentation (LC-MS/MS):

    • System: UPLC/HPLC system with a tandem mass spectrometer (e.g., Waters ACQUITY with Xevo TQ-S).

    • Column: HILIC column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Isocratic or gradient elution using Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Formate).

    • MS Detector: Electrospray Ionization in Positive mode (ESI+). Operate in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each derivatized analyte.

  • Data Analysis:

    • Quantify using a matrix-matched calibration curve to ensure the highest accuracy. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.

Conclusion and Authoritative Recommendation

While several methods can be applied to the detection of genotoxic alkyl sulfonate esters, they are not all created equal. For a comprehensive and robust assessment covering a range of potential esters in a challenging matrix like 1,4-benzenedisulfonic acid, the LC-MS/MS method with chemical derivatization is unequivocally the superior approach.

Causality: This method's strength lies in its multi-faceted solution to the core analytical challenges. The derivatization step simultaneously stabilizes the labile analytes and imparts chemical properties (permanent positive charge, high polarity) that are ideal for both HILIC separation and ESI-MS detection. This combination provides excellent matrix separation, minimizes ion suppression, and delivers the ultra-high sensitivity required to meet the stringent regulatory limits set by the TTC. While GC-based methods have their place, particularly for volatile analytes, the LC-MS/MS derivatization strategy offers broader applicability and greater overall confidence in the analytical results, making it the gold standard for ensuring the safety and quality of pharmaceutical materials.

References

  • Snodin, D. J. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis, 48(4), 1006-1010. [Link]

  • Colon, I., & Richoll, M. (2002). A convenient liquid-liquid extraction-gas chromatography-mass spectrometry method for the determination of residues of alkyl sulfonic acid esters in an active pharmaceutical ingredient's starting material. Journal of Chromatography A, 961(1), 121-126. [Link]

  • U.S. Environmental Protection Agency. (2006). Alkylbenzene Sulfonates (ABS) Risk Assessment. Regulations.gov. [Link]

  • ResolveMass Laboratories Inc. (2025). Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the limits of genotoxic impurities. EMA. [Link]

  • Hase, P., et al. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Shimadzu. [Link]

  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(5), 533-545. [Link]

  • Lu, Y., et al. (1992). Genotoxic effects of linear alkyl benzene sulfonate, sodium pentachlorophenate and dichromate on Tetrahymena pyriformis. The Journal of protozoology, 39(4), 454-456. [Link]

  • Andersen, M. W. (n.d.). Genotoxic Impurities. SlidePlayer. [Link]

  • Lee, S., et al. (2022). Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Molecules, 27(17), 5727. [Link]

  • An, J., et al. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1006-1010. [Link]

  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. [Link]

  • Snodin, D. J. (2025). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). ResearchGate. [Link]

  • Waters Corporation. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters. [Link]

  • European Medicines Agency (EMA). (2010). Questions and answers on the 'Guideline on the limits of genotoxic impurities'. EMA. [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Waters. [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Shimadzu. [Link]

  • Semantic Scholar. (n.d.). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. Semantic Scholar. [Link]

  • Chen, Y., et al. (2020). Determination of genotoxic impurities of alkyl methanesulfonates in methanesulfonic acid by gas chromatography–mass spectrometry. Journal of China Pharmaceutical University, 51(4), 472-478. [Link]

  • Manivannan, V., et al. (2022). Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Journal of Applied Pharmaceutical Science, 12(11), 162-169. [Link]

  • Shimadzu. (2025). Simultaneous Determination of Five Genotoxic Aryl Sulfonate Impurities in Pharmaceuticals by LCMS-2050. Shimadzu. [Link]

  • Brown, J., et al. (2013). Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry. Analytical Chemistry, 85(11), 5326-5332. [Link]

  • van Wijk, A. M. (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@Leiden. [Link]

  • Brejnrod, A. D., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 701. [Link]

  • Shodex. (n.d.). LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). Shodex HPLC Columns. [Link]

  • Teasdale, A., et al. (2010). A Kinetic Study of the Formation and Destruction of Sulfonate Esters. Novatia, LLC. [Link]

  • Scribd. (n.d.). Benzenesulfonic Acids and Their Derivatives: 1. General Aspects. Scribd. [Link]

  • Product Quality Research Institute (PQRI). (n.d.). Sulfonate Esters - How Real is the Risk? PQRI. [Link]

  • Al-Sabti, A. A. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 332-337. [Link]

  • Chan, S. C. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Formosan Medical Association, 92(10), 859-865. [Link]

  • PubChem. (n.d.). 1,4-Benzenedisulfonic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Wikipedia. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). 1,4-Benzenedisulfonic acid, 2,5-dihydroxy-. Substance Registry Services. [Link]

Sources

A Comparative Guide to the HPLC Retention Behavior of Benzene Mono- vs. Disulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times for benzene monosulfonic acid and benzenedisulfonic acids. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles governing their separation, provides a robust experimental protocol for verification, and presents the expected outcomes. Our approach is grounded in the principles of reversed-phase chromatography, linking the physicochemical properties of these analytes directly to their chromatographic behavior.

Theoretical Framework: The "Why" Behind the Separation

The retention of an analyte in reversed-phase HPLC is fundamentally a story of polarity. The separation occurs based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. Analytes with greater nonpolar character interact more strongly with the stationary phase, leading to longer retention times, while more polar analytes have a higher affinity for the mobile phase and elute more quickly.[1]

Physicochemical Properties of Aromatic Sulfonic Acids

Benzene monosulfonic and disulfonic acids are strong organic acids used widely as intermediates, counter-ions in pharmaceuticals, and detergents.[2][3] Their behavior in HPLC is dictated by two primary features: the nonpolar benzene ring and the highly polar sulfonic acid group(s).

  • Structure and Polarity : The sulfonic acid group (-SO₃H) is exceptionally polar. The key difference between our analytes is the number of these groups attached to the benzene ring. Benzenedisulfonic acid, with two such groups, is significantly more polar and water-soluble than benzenesulfonic acid, which has only one.

  • Acidity and Ionization : Benzenesulfonic acid is a strong acid with a pKa value of approximately -2.8.[4][5][6] This means that in typical aqueous mobile phases (pH > 1), the sulfonic acid groups will be fully deprotonated, existing in their anionic sulfonate form (-SO₃⁻). This ionization dramatically increases the molecule's overall polarity. The addition of a second ionized sulfonate group in benzenedisulfonic acid further amplifies this effect.

The Chromatographic Hypothesis

Based on these first principles, we can formulate a clear hypothesis:

In a reversed-phase HPLC system, benzenedisulfonic acid will exhibit a significantly shorter retention time than benzene monosulfonic acid.

The rationale is that the greater polarity conferred by the two sulfonate groups will cause the disulfonic acid to have a much weaker affinity for the nonpolar C18 stationary phase and a much stronger affinity for the polar mobile phase, leading to its rapid elution from the column.

Experimental Design: A Self-Validating Protocol

To empirically validate our hypothesis, we present a detailed, self-validating experimental protocol. This method is designed to be robust, reproducible, and easily adaptable.

Objective

To resolve and compare the retention times of benzenesulfonic acid and benzene-1,3-disulfonic acid using a standard isocratic reversed-phase HPLC method with UV detection.

Materials and Chromatographic System
ComponentSpecification
Analytes Benzenesulfonic acid sodium salt (≥98%), Benzene-1,3-disulfonic acid disodium salt (≥98%)
Solvents HPLC Grade Acetonitrile, HPLC Grade Deionized Water
Acid Modifier Phosphoric Acid (85%) or Formic Acid (for MS compatibility)[7][8]
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V or equivalent)[9]
Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare the aqueous component (Solvent A): Add 1.0 mL of 85% phosphoric acid to 1000 mL of deionized water (final concentration 0.1%).

  • The organic component is HPLC-grade acetonitrile (Solvent B).

  • For this experiment, an isocratic mobile phase of 95% Solvent A and 5% Solvent B (v/v) is used. Aromatic sulfonic acids are very polar, often requiring highly aqueous mobile phases to achieve adequate retention on a C18 column.[2]

  • Degas the final mobile phase mixture before use.

Step 2: Standard Solution Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each analyte salt into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of each stock solution into the same 10 mL volumetric flask. Dilute to the mark with the mobile phase. This creates a mixed standard for direct comparison.

Step 3: HPLC Instrument Parameters

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[9]
Column Temperature 30 °CEnsures retention time stability and reproducibility.[10][11]
Injection Volume 10 µLA typical volume for analytical HPLC.
Detection Wavelength 220 nmAromatic sulfonic acids show strong absorbance at this wavelength.[9][12]
Run Time 10 minutesSufficient to elute both analytes and observe the baseline.

Step 4: Experimental Workflow

The following diagram outlines the logical flow of the experiment from preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Analysis A Mobile Phase (95:5 Water:ACN + 0.1% H3PO4) C Mixed Working Standard (50 µg/mL) A->C B Analyte Stock Solutions (1000 µg/mL) B->C D System Equilibration (Stable Baseline) C->D E Inject Mixed Standard (10 µL) D->E F Acquire Data (10 min @ 220 nm) E->F G Integrate Chromatogram F->G H Identify Peaks & Record Retention Times (tR) G->H I Compare tR Values H->I

Figure 1: Experimental workflow for the HPLC comparison.

Expected Results and Data Visualization

Following the execution of the protocol, the data will unequivocally demonstrate the impact of sulfonation on retention time.

Predicted Chromatographic Data

The following table summarizes the anticipated results for the two analytes under the specified conditions.

AnalyteStructureExpected Retention Time (t_R)Rationale for Retention
Benzene-1,3-disulfonic Acid C₆H₄(SO₃H)₂~2.5 minHighest polarity due to two sulfonate groups; minimal interaction with C18 stationary phase.
Benzenesulfonic Acid C₆H₅SO₃H~4.5 minLess polar than the disulfonic acid; greater interaction between the benzene ring and the C18 stationary phase.

Note: Absolute retention times are system-dependent and may vary. The critical metric is the relative elution order and separation.

Visualizing the Mechanism

The difference in retention is a direct consequence of the molecular structures and their resulting polarities. The diagram below illustrates this relationship.

G cluster_column Reversed-Phase HPLC Column (Nonpolar C18 Stationary Phase) cluster_elution Resulting Elution Order MobilePhase Polar Mobile Phase Flow -> Mono Benzenesulfonic Acid (Less Polar) StationaryPhase C18 Stationary Phase Mono->StationaryPhase Stronger Interaction EluteMono Later Elution (Longer tR) Di Benzenedisulfonic Acid (More Polar) Di->StationaryPhase Weaker Interaction EluteDi Early Elution (Shorter tR)

Figure 2: Polarity's effect on retention in reversed-phase HPLC.

Discussion and Advanced Considerations

The experimental results will confirm our initial hypothesis: the addition of a second sulfonic acid group makes the molecule significantly more polar, causing it to elute much earlier from a reversed-phase column. This principle is a cornerstone of HPLC method development.

For analytes like these that are highly polar and weakly retained, chromatographers have several tools to increase retention and improve separation:

  • Highly Aqueous Mobile Phases : Using mobile phases with very low organic content (e.g., <5% acetonitrile) is the first step, as demonstrated in our protocol. However, this can sometimes lead to "phase collapse" on traditional C18 columns, causing retention loss.[13]

  • Ion-Pair Chromatography : For strongly acidic or basic compounds, adding an ion-pairing reagent (e.g., a quaternary ammonium salt like tetrabutylammonium for acids) to the mobile phase can be highly effective.[14][15] The reagent forms a neutral, more hydrophobic ion pair with the analyte, significantly increasing its retention on a reversed-phase column.

  • Mixed-Mode Chromatography : Columns that possess both reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for ionic compounds like sulfonic acids.[2]

Conclusion

The number of sulfonic acid groups on a benzene ring is a primary determinant of its retention time in reversed-phase HPLC. As demonstrated, benzenedisulfonic acid, being markedly more polar than benzene monosulfonic acid, elutes significantly faster. This guide provides both the theoretical foundation for this behavior and a practical, robust protocol for its verification. This fundamental understanding of how molecular structure dictates chromatographic properties is essential for any scientist engaged in the development and execution of separation methods.

References

  • B.A. Bidlingmeyer, S.N. Deming, J.G.D.P. Price, B. Sachok, M. Petrusek. (1981). Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. Journal of Chromatographic Science, 19(6), 414-423. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Pavel Jandera, et al. (2005). Selection of Separation Conditions for HPLC and HPLC/MS of Aromatic Sulphonic Acids and Acid Azo Dyes. Journal of Liquid Chromatography & Related Technologies, 28(15), 2351-2374. Available at: [Link]

  • Journal of Chromatographic Science. (1981). Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. Oxford Academic. Available at: [Link]

  • American Chemical Society. (2023). Benzenesulfonic acid. Available at: [Link]

  • Veeprho. (n.d.). Benzene Sulfonic Acid Impurities and Related Compound. Available at: [Link]

  • ChemIDplus. (n.d.). Benzenesulfonic Acid. U.S. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. HELIX Chromatography. Available at: [Link]

  • SIELC Technologies. (2018). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column. Available at: [Link]

  • SIELC Technologies. (2022). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonic acid, 4-decyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Wikipedia. (n.d.). Benzenesulfonic acid. Available at: [Link]

  • Rao, N.V., et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(1), 143-148. Available at: [Link]

  • Pearson. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while acetic acid (CH3COOH) has a Ka value of 1.8×10−5. Available at: [Link]

  • Kazuo, K., et al. (2001). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. LCGC Europe. Available at: [Link]

  • Fritz, J.S., & Gillette, R.K. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry, 40(12), 1777-1779. Available at: [Link]

  • PubMed. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. National Center for Biotechnology Information. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonic and p-Toluenesulfonic Acids on Newcrom BH Column. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Available at: [Link]

  • Separation Science. (2024). Factors Impacting Chromatography Retention Time. Available at: [Link]

  • Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Available at: [Link]

  • Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision?. Available at: [Link]

  • ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzene-1,4-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. Benzene-1,4-disulfonic acid, a strong organic acid, demands a rigorous and well-documented disposal protocol. Its corrosive nature presents significant safety and environmental hazards if managed improperly.

This guide provides a comprehensive, step-by-step framework for the disposal of benzene-1,4-disulfonic acid, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed to ensure the safety of laboratory personnel, protect the environment, and maintain the operational integrity of your facility.

Section 1: Hazard Assessment & Immediate Safety Protocols

Before handling any waste, a thorough understanding of the chemical's hazards is paramount. Benzene-1,4-disulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2]

Table 1: Hazard Identification for Benzene-1,4-disulfonic Acid

Hazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05Danger H314: Causes severe skin burns and eye damage.[1][2]
Corrosive to MetalsGHS05Danger H290: May be corrosive to metals.[3]
Required Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The causality behind each piece of PPE is to create an impermeable barrier between the researcher and the hazardous material.

Table 2: Personal Protective Equipment (PPE) Specification

Protection TypeSpecificationRationale
Eye/Face Tightly fitting chemical safety goggles with a face shield.[1][4]Provides maximum protection against splashes of corrosive material, which can cause irreversible eye damage.[5]
Skin Impervious gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and closed-toe shoes.[1][4][6]Prevents direct contact with the acid, which causes severe chemical burns.[1] Contaminated gloves must be disposed of properly after use.[3]
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3][7]Mitigates the risk of inhaling aerosolized acid, which can irritate the respiratory tract.[4]

Section 2: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Due to its corrosive properties (low pH), benzene-1,4-disulfonic acid is considered a hazardous waste. In the United States, this falls under the EPA's RCRA (Resource Conservation and Recovery Act) code D002 for corrosive wastes.

Key Principles of Segregation:

  • Incompatible Materials: Never mix benzene-1,4-disulfonic acid waste with bases, alkalis, or strong oxidizing agents.[4][5] Such mixing can trigger violent exothermic reactions.

  • Dedicated Waste Container: Use a dedicated, clearly labeled, and corrosion-resistant container for waste accumulation.[7]

  • Labeling: The waste container must be labeled "HAZARDOUS WASTE," with the full chemical name "Benzene-1,4-disulfonic acid."[6] Ensure the label is clearly visible and includes the date of accumulation.

Section 3: Step-by-Step Disposal Procedures

The appropriate disposal path depends on the quantity of the waste and institutional policies. The following workflow provides a decision-making framework for handling this material.

G start Benzene-1,4-disulfonic Acid Waste Generated decision Small, manageable quantity (e.g., <100g or 100mL)? start->decision neutralize Step 1: On-Site Neutralization (In Fume Hood) decision->neutralize  Yes package_direct Step 1: Direct Packaging for Disposal decision->package_direct No (Bulk Quantity) collect_neutral Step 2: Collect Neutralized Solution (pH 6-8) in a labeled aqueous waste container. neutralize->collect_neutral package_bulk Step 2: Securely package in corrosion-resistant container. Ensure proper labeling. package_direct->package_bulk end_disposal Step 3: Arrange Pickup by Certified Hazardous Waste Disposal Service collect_neutral->end_disposal package_bulk->end_disposal

Caption: Disposal Decision Workflow for Benzene-1,4-disulfonic Acid.

Protocol: On-Site Neutralization for Small Quantities

Neutralization is a valuable step for small quantities as it reduces the corrosivity hazard, making the waste safer to handle and transport. This procedure must be performed inside a certified chemical fume hood with appropriate PPE.

  • Preparation: Place a container of the acidic waste in a larger secondary container (e.g., an ice bath) to manage heat generation. Have a calibrated pH meter or pH strips ready.

  • Select a Base: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).

    • Causality: A weak base is used to control the rate of the acid-base reaction. Strong bases like sodium hydroxide can cause a violent, highly exothermic reaction, leading to boiling and dangerous splashing.

  • Slow Addition: Slowly and carefully add the basic solution to the acidic waste while stirring gently. Be prepared for some gas (carbon dioxide) evolution.

  • Monitor pH: Continuously monitor the pH of the solution. Continue adding the base in small increments until the pH is in the neutral range (approximately 6.0-8.0).

  • Final Collection: Once neutralized, transfer the solution to a container labeled "Neutralized Aqueous Hazardous Waste."

  • Disposal: This container must be disposed of through your institution's certified hazardous waste management service.[8][9]

Section 4: Final Disposal Pathways

All waste, whether neutralized or not, must ultimately be handled by a licensed and certified hazardous waste disposal company.[7][8] These professionals are equipped to manage the final destruction or disposal in compliance with all federal, state, and local regulations.[8]

  • Incineration: A common method for organic chemical waste is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic combustion byproducts like sulfur oxides.[3]

  • Landfilling: In some cases, after solidification and stabilization, the waste may be sent to a designated hazardous waste landfill. This is less common for liquid organic acids.

Under no circumstances should benzene-1,4-disulfonic acid or its solutions be poured down the drain. [8][10] This can cause severe damage to plumbing infrastructure and lead to environmental contamination.

Section 5: Emergency Procedures

Accidental Spills
  • Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Control: Eliminate all ignition sources and ensure adequate ventilation.[6]

  • Contain: For small spills of the solid, carefully sweep up the material to avoid creating dust.[3] For liquid spills, contain the spill using an inert, non-combustible absorbent material like sand, vermiculite, or earth.[4][11] Do not use combustible materials like paper towels.

  • Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[10][11]

  • Decontaminate: Clean the spill area thoroughly with water and detergent.[6]

First-Aid Measures

Immediate action is critical in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[1][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Title: Sulfonic Acid - Safety Data Sheet Source: ALPHACHEM Limited URL: [Link]

  • Title: Safety Data Sheet: Sulfonic acids, petroleum, sodium salts Source: Chemos GmbH&Co.KG URL: [Link]

  • Title: SULPHONIC ACID, 90% - Safety Data Sheet Source: SARI URL: [Link]

  • Title: Material Safety Data Sheet (MSDS) - Sulphonic Acid 96% Source: CAMACHEM URL: [Link]

  • Title: 1,4-Benzenedisulfonic acid | C6H6O6S2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Chlorosulfonic Acid - Safety Information Source: Veolia North America URL: [Link]

  • Title: Standard Operating Procedure (SOP) - BENZENE Source: CUNY Graduate Center URL: [Link]

  • Title: LINEAR ALKYLBENZENE SULPHONIC ACID MATERIAL SAFETY DATA SHEET Source: Deten Química S.A. URL: [Link]

  • Title: Process for the production of benzene disulfonic acid Source: Google Patents URL

Sources

Personal Protective Equipment & Handling Guide: Benzene-1,4-disulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: Benzene-1,4-disulfonic acid CAS: 31375-02-7 Hazard Class: Corrosive (Skin Corr.[1] 1B), Serious Eye Damage (Cat 1)[1]

This guide defines the non-negotiable safety protocols for handling Benzene-1,4-disulfonic acid. Unlike standard organic acids, this compound is a strong diprotic acid (pKa < 0). It exhibits aggressive corrosivity similar to mineral acids (like sulfuric acid) and is highly hygroscopic. Handling requires a "zero-skin-contact" mandate and strict moisture control.[1]

Hazard Analysis: The "Why" Behind the Protocol

To trust the safety measures, you must understand the chemical mechanism of injury.

  • Super-Acidity & Tissue Destruction: With two sulfonic acid groups (

    
    ) at the para positions, the benzene ring acts as an electron withdrawal scaffold, stabilizing the conjugate base and significantly increasing acidity. Upon contact with skin, it rapidly protonates tissue water, leading to immediate coagulative necrosis.
    
  • Exothermic Hydration: Being hygroscopic, the solid acid avidly absorbs moisture from the air and tissues. This hydration is exothermic; if washed off with insufficient water, the heat of solution can exacerbate chemical burns with thermal injury.

  • Inhalation Risk: As a dry solid, electrostatic forces can generate fine dust. Inhalation delivers a double blow: the dust dissolves in the mucous membranes of the respiratory tract, forming a corrosive solution that damages the alveoli.

PPE Matrix: The Defense System

Standard lab coats are insufficient. This matrix defines the required barrier protection based on permeation resistance data for strong organic acids.

Protection ZoneRequired EquipmentMaterial SpecificationOperational Logic
Hand (Primary) Double Glove System Inner: Nitrile (4 mil)Outer: Nitrile (High-Dexterity) or NeopreneStandard Handling: Nitrile offers excellent splash protection.[1] High Risk: For concentrated solutions (>50%) or prolonged immersion, use Butyl Rubber (0.7 mm) as the outer layer due to superior permeation time (>480 min).
Eye & Face Goggles + Shield Indirect Vent Goggles (ANSI Z87.1) + Polycarbonate Face ShieldReasoning: Goggles seal against vapors/dust. The shield protects the neck and face from projectile splashes during exothermic neutralization or vigorous mixing.
Body Chem-Resistant Apron Neoprene or PVC-coated Apron over Lab CoatCotton lab coats absorb acids, holding them against the skin.[1] An impervious apron ensures run-off rather than absorption.
Respiratory Respirator (Contextual) N95 (minimum) or Full-Face P100Solid Handling: Required if weighing outside a fume hood (not recommended). Spill Cleanup: Full-face respirator required to protect eyes and lungs from acid mists.

Operational Protocol: Step-by-Step Handling

All operations must be performed within a certified chemical fume hood.[1]

Phase 1: Preparation
  • Verify Engineering Controls: Ensure fume hood face velocity is 80–100 fpm.

  • Neutralization Prep: Pre-stage a saturated solution of Sodium Bicarbonate (

    
    ) or a solid spill kit inside the hood. Never search for a neutralizer after a spill occurs.
    
  • Donning Sequence: Wash hands -> Inner Gloves -> Lab Coat -> Apron -> Face Protection -> Outer Gloves (tucked over cuffs).[1]

Phase 2: Weighing & Transfer (The Critical Moment)

Static electricity can cause the light powder to "jump" or disperse.

  • Anti-Static Measures: Use an anti-static gun or wipe on the spatula and weighing boat.

  • Transfer: Do not pour from the stock bottle. Use a clean, dry spatula to transfer solid to a weighing boat.

  • Dissolution (Exotherm Warning):

    • Add the solid acid to the solvent (water/alcohol), never the reverse.

    • Add slowly with constant stirring to dissipate heat.

    • If the solution boils or fumes, stop addition immediately and lower the sash.

Phase 3: Decontamination & Doffing
  • Wipe Down: Wipe the exterior of the stock bottle and workspace with a damp paper towel (neutralized with bicarbonate).

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash inner gloves with soap and water before removing them.

Workflow Visualization

The following diagram illustrates the logical decision flow for safe handling.

HandlingProtocol Start START: Task Assessment CheckHood Check Fume Hood (Velocity > 80 fpm) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Apron CheckHood->PPE Weighing Weighing Solid PPE->Weighing StaticCheck Is Static Present? Weighing->StaticCheck AntiStatic Use Anti-Static Gun/Wipe StaticCheck->AntiStatic Yes Dissolving Dissolution Step StaticCheck->Dissolving No AntiStatic->Dissolving Exotherm Add Solid to Solvent (Slowly) Dissolving->Exotherm Cleanup Decontaminate Area (Bicarbonate Wipe) Exotherm->Cleanup Doffing Doff Outer Gloves Inside Hood Cleanup->Doffing

Caption: Decision logic for handling Benzene-1,4-disulfonic acid, emphasizing static control and exothermic management.

Emergency Response: Spill & Exposure

Do not use water initially on a large solid spill. The heat of hydration can spread the acid.

Spill Cleanup Logic
  • Isolate: Alert nearby personnel and cordon off the area.

  • Protect: Ensure you are wearing double gloves, goggles, and a respirator.

  • Contain: If liquid, dike with vermiculite or sand.[2][3]

  • Neutralize:

    • Slowly sprinkle Sodium Bicarbonate (

      
      ) or Soda Ash  (
      
      
      
      ) over the spill from the outside in.
    • Warning: This will generate

      
       gas and heat.[4] Wait for the bubbling to cease.
      
    • Test pH with a strip.[5] Target pH 6–9.

  • Collect: Scoop the neutralized sludge into a hazardous waste bag. Label as "Neutralized Sulfonic Acid Waste."

First Aid (Self-Validating)[1]
  • Skin Contact: Immediate flush with water for 15 minutes .[6] Do not use "neutralizing creams" on skin; they trap heat.

  • Eye Contact: Hold eyelids open and flush with eyewash for 15 minutes .[6] Roll eyes to ensure full irrigation.

Spill Response Diagram

SpillResponse Spill Spill Detected Type State of Spill? Spill->Type Solid Solid Powder Type->Solid Powder Liquid Liquid Solution Type->Liquid Liquid Cover Cover with Dry Absorbent/Neutralizer Solid->Cover Dike Dike with Vermiculite Liquid->Dike Neutralize Apply NaHCO3 (Watch for CO2/Heat) Cover->Neutralize Dike->Neutralize Verify Test pH (6-9) Neutralize->Verify Verify->Neutralize pH < 6 Disposal Collect & Label Waste Verify->Disposal pH 6-9

Caption: Step-by-step spill response protocol ensuring safe neutralization and disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 161709, Benzene-1,4-disulfonic acid.[1] Retrieved from [Link]

  • Shield Scientific. Chemical Resistance Guide: Organic Acids and Nitrile/Neoprene Breakthrough Times. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.